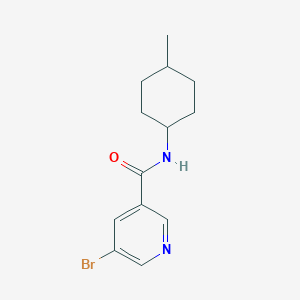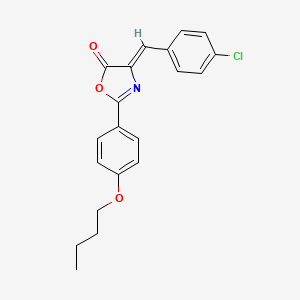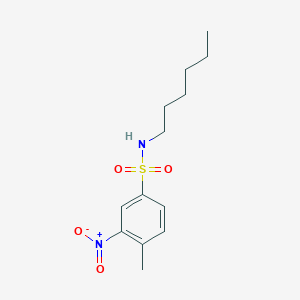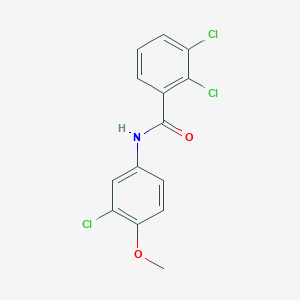![molecular formula C20H29N5O B4972698 N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-3-(1-methyl-1H-pyrazol-4-yl)propanamide](/img/structure/B4972698.png)
N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-3-(1-methyl-1H-pyrazol-4-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-3-(1-methyl-1H-pyrazol-4-yl)propanamide, also known as AZD-2461, is a synthetic small molecule inhibitor of poly (ADP-ribose) polymerase (PARP). It is used in scientific research for its ability to selectively inhibit PARP activity, which plays a crucial role in DNA repair and cell survival.
作用机制
N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-3-(1-methyl-1H-pyrazol-4-yl)propanamide selectively inhibits PARP activity by binding to the PARP catalytic domain, preventing the enzyme from repairing DNA damage. This leads to the accumulation of DNA damage and ultimately cell death, particularly in cancer cells that rely on PARP-mediated DNA repair for survival.
Biochemical and Physiological Effects:
N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-3-(1-methyl-1H-pyrazol-4-yl)propanamide has been shown to have potent anti-cancer activity in preclinical studies, particularly in tumors with defects in DNA repair pathways such as BRCA1/2 mutations. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer cells. In addition, N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-3-(1-methyl-1H-pyrazol-4-yl)propanamide has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
实验室实验的优点和局限性
One advantage of using N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-3-(1-methyl-1H-pyrazol-4-yl)propanamide in lab experiments is its high potency and selectivity for PARP inhibition. This allows for precise targeting of PARP activity and minimizes off-target effects. However, one limitation is that N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-3-(1-methyl-1H-pyrazol-4-yl)propanamide may not be effective in all types of cancer, particularly those that do not rely on PARP-mediated DNA repair for survival.
未来方向
There are several future directions for research on N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-3-(1-methyl-1H-pyrazol-4-yl)propanamide. One area of interest is in combination therapy with other cancer treatments, such as chemotherapy and immunotherapy. Another direction is in identifying biomarkers that predict response to N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-3-(1-methyl-1H-pyrazol-4-yl)propanamide, which could help to personalize cancer treatment. Additionally, there is ongoing research on developing more potent and selective PARP inhibitors, which could further improve the efficacy of PARP inhibition in cancer therapy.
Conclusion:
N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-3-(1-methyl-1H-pyrazol-4-yl)propanamide is a promising small molecule inhibitor of PARP that has shown potent anti-cancer activity in preclinical studies. Its selective inhibition of PARP activity makes it a promising candidate for cancer therapy, particularly in tumors with defects in DNA repair pathways. Ongoing research on N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-3-(1-methyl-1H-pyrazol-4-yl)propanamide and other PARP inhibitors could lead to improved cancer treatments in the future.
合成方法
The synthesis of N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-3-(1-methyl-1H-pyrazol-4-yl)propanamide involves several steps, including the coupling of 2-aminonicotinic acid with 3-(1-methyl-1H-pyrazol-4-yl)propanoic acid, followed by the addition of 1-azocanyl chloride and purification through column chromatography. The final product is obtained in high yield and purity, making it suitable for use in scientific research.
科学研究应用
N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-3-(1-methyl-1H-pyrazol-4-yl)propanamide is used in scientific research to study the role of PARP in DNA repair and cell survival. PARP is an enzyme that plays a crucial role in repairing DNA damage, and its inhibition can lead to cell death in cancer cells that rely on PARP-mediated DNA repair for survival. N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-3-(1-methyl-1H-pyrazol-4-yl)propanamide has been shown to selectively inhibit PARP activity, making it a promising candidate for cancer therapy.
属性
IUPAC Name |
N-[[2-(azocan-1-yl)pyridin-3-yl]methyl]-3-(1-methylpyrazol-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N5O/c1-24-16-17(14-23-24)9-10-19(26)22-15-18-8-7-11-21-20(18)25-12-5-3-2-4-6-13-25/h7-8,11,14,16H,2-6,9-10,12-13,15H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUUBUFMDSYEXSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CCC(=O)NCC2=C(N=CC=C2)N3CCCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-3-(1-methyl-1H-pyrazol-4-yl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-({5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(3-iodophenyl)acetamide](/img/structure/B4972617.png)
![N-ethyl-4-{5-[(4-phenylbutanoyl)amino]-1H-pyrazol-1-yl}-1-piperidinecarboxamide](/img/structure/B4972620.png)


![(1-methyl-3-phenylpropyl)[2-nitro-5-(1-pyrrolidinyl)phenyl]amine](/img/structure/B4972674.png)
![4-[5-(1-adamantyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B4972682.png)

![methyl 3-[(6-chloro-2-methyl-4-quinolinyl)amino]benzoate hydrochloride](/img/structure/B4972704.png)
![3-bromo-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B4972706.png)


![ethyl 4-[(1,2,3,4-tetrahydro-9-acridinylcarbonyl)amino]benzoate](/img/structure/B4972726.png)
![3-chloro-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4972728.png)
![ethyl 4-{[1,4-dioxo-3-(1-piperidinyl)-1,4-dihydro-2-naphthalenyl]amino}benzoate](/img/structure/B4972729.png)